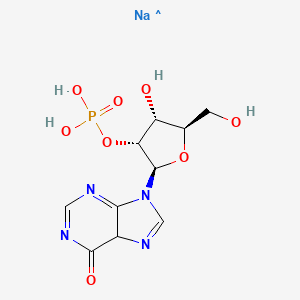
CID 156594954
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156594954” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 156594954 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, leading to the formation of major products that retain the core structure of the compound.
Scientific Research Applications
CID 156594954 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent. In medicine, the compound could be investigated for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound might be utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of CID 156594954 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
CID 156594954 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical reactivity, biological activity, or physical properties. By analyzing these similarities and differences, researchers can gain insights into the specific attributes that make this compound distinct. Some similar compounds include those with related chemical backbones or functional groups that exhibit comparable reactivity or biological effects.
Properties
Molecular Formula |
C10H13N4NaO8P |
|---|---|
Molecular Weight |
371.20 g/mol |
InChI |
InChI=1S/C10H13N4O8P.Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |
InChI Key |
ISCJVIMJOCDWTG-YQWOUVSTSA-N |
Isomeric SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















